molecular formula C10H14N2O3 B1307130 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid CAS No. 878431-40-4

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid

Cat. No.: B1307130
CAS No.: 878431-40-4
M. Wt: 210.23 g/mol
InChI Key: QXNDZAWPZXGMNO-UHFFFAOYSA-N
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Description

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound features a furan ring substituted with a piperazine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of furan-2-carboxylic acid and the amine group of piperazine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially inhibiting or modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Piperazin-1-ylmethyl-furan-2-methanol: Similar structure but with an alcohol group instead of a carboxylic acid.

    Furan-2-carboxylic acid: Lacks the piperazine moiety.

    N-alkyl or N-acyl derivatives of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid: Modified versions with different alkyl or acyl groups.

Uniqueness

This compound is unique due to its combination of a furan ring and a piperazine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDZAWPZXGMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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